Clemizole undecylate is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and skin conditions. It is derived from clemizole, a known antihistamine and serotonin receptor agonist. Clemizole undecylate is classified under the category of synthetic organic compounds and is recognized for its pharmacological properties, which include anti-inflammatory and neuroprotective effects.
Clemizole undecylate is synthesized from clemizole, which was originally developed as an antihistamine. The compound has been studied for its efficacy in various medical applications, including its ability to modulate serotonin receptors, which can influence mood and behavior. Research indicates that clemizole and its derivatives may have roles in treating disorders such as epilepsy and other neurological conditions .
Clemizole undecylate falls under the classification of:
The synthesis of clemizole undecylate typically involves the modification of the clemizole structure to enhance its pharmacological properties. Various synthetic routes can be employed, including:
The synthesis may involve the following steps:
Clemizole undecylate has a complex molecular structure characterized by:
Clemizole undecylate can undergo several chemical reactions:
Understanding these reactions is crucial for predicting the stability of clemizole undecylate in various formulations and determining its shelf life in pharmaceutical applications.
Clemizole undecylate exerts its effects primarily through interaction with serotonin receptors in the central nervous system. The mechanism includes:
Research indicates that doses around 5 µM significantly enhance cell viability in UV-exposed fibroblasts, suggesting a role in DNA repair mechanisms .
Clemizole undecylate has several potential applications:
Clemizole undecylate is a pharmaceutical salt formed by the conjugation of clemizole base (a benzimidazole derivative) with undecylenic acid. This chemical modification significantly alters the physicochemical properties of the parent compound, particularly its solubility and lipid affinity, which can influence bioavailability and pharmacokinetic behavior. Historically developed as an antiallergic agent, clemizole undecylate represents an early example of prodrug engineering aimed at optimizing drug delivery. The undecylenate moiety (C₁₁H₂₁O₂⁻) serves as a hydrophobic counterion to the basic clemizole molecule, extending its duration of action compared to the hydrochloride salt. This structural optimization highlights a strategic approach in mid-20th-century medicinal chemistry to enhance therapeutic utility through salt formation. Research in the 2010s revealed unexpected serotonin receptor interactions, sparking renewed interest in clemizole and its derivatives for neurological applications, particularly in intractable epilepsy syndromes.
Clemizole undecylate is systematically named as 1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole undecylenate, reflecting its molecular structure comprising a benzimidazole core substituted with a 4-chlorobenzyl group at the 1-position and a pyrrolidinylmethyl group at the 2-position, ionically bonded to undecylenic acid. Its chemical formula is C₃₀H₄₂ClN₃O₂ (molecular weight: 512.12 g/mol), representing the combination of clemizole free base (C₁₉H₂₀ClN₃) and undecylenic acid (C₁₁H₂₀O₂) [1] [4] [8]. Alternative designations include clemizole undecanoate and clemizole undecylenate, though "undecylate" remains the accepted term in pharmacopeial contexts (e.g., Japanese Accepted Name, JAN) [4] [8].
Table 1: Nomenclature and Identifiers of Clemizole Undecylate
Category | Identifier |
---|---|
Systematic IUPAC Name | 1-[(4-Chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole undecylenate |
CAS Registry Number | 61853-30-3 |
UNII | 6K5XAP3A37 |
Molecular Formula | C₃₀H₄₂ClN₃O₂ |
Canonical SMILES | c1ccc2n(c(nc2c1)CN3CCCC3)Cc4ccc(cc4)Cl.CCCCCCCCCCC(=O)O |
InChI Key | WVZNTANSGMGXOL-UHFFFAOYSA-N |
Chemically, it is classified as:
Clemizole hydrochloride was first synthesized in the early 1950s by scientists at Schering AG (Germany) as part of efforts to develop novel antihistamines. It was marketed under trade names including Allercur® and Histacur® for allergic conditions and pruritus [5]. The undecylate salt was subsequently developed to prolong the drug’s duration of action, leveraging the lipophilicity of undecylenic acid to facilitate tissue depot formation and slow release into systemic circulation. While the hydrochloride salt offered immediate effects, the undecylate variant provided sustained activity, making it advantageous for specific clinical needs. Patent literature from this era (e.g., GB 703272, US 2689853) details synthetic routes, though widespread commercial success was limited [5].
Interest in clemizole resurged dramatically in 2013 following a zebrafish-based drug repurposing screen for Dravet syndrome, a severe genetic epilepsy. Baraban et al. identified clemizole hydrochloride as a potent suppressor of seizure-like activity in scn1lab-mutant zebrafish, a model mimicking human SCN1A haploinsufficiency [2] [9]. This discovery revealed an unexpected serotonergic mechanism: Clemizole binds 5-HT receptors (particularly 5-HT₂B), modulating neuronal excitability and suppressing seizures [2] [6]. Consequently, clemizole undecylate—with its potentially optimized pharmacokinetic profile—gained attention as a candidate for epilepsy treatment. In 2017, this mechanism was confirmed in mammalian studies showing clemizole and serotonin modulators (e.g., lorcaserin, trazodone) suppressed seizures in preclinical models [2].
This "tank-to-clinic" discovery pipeline led to:
Clemizole undecylate is an ionic complex formed between the basic nitrogen of the benzimidazole ring in clemizole and the carboxylic acid group of undecylenic acid. This salt formation does not alter clemizole’s covalent structure but profoundly impacts its physicochemical behavior:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7